molecular formula C11H13BrO B1266503 2-Bromo-1-mesitylethanone CAS No. 4225-92-7

2-Bromo-1-mesitylethanone

Cat. No.: B1266503
CAS No.: 4225-92-7
M. Wt: 241.12 g/mol
InChI Key: HRAZXKYOYNRVMU-UHFFFAOYSA-N
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Description

2-Bromo-1-mesitylethanone: is an organic compound with the molecular formula C11H13BrO . It is a brominated derivative of mesitylethanone, characterized by the presence of a bromine atom attached to the ethanone group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-mesitylethanone can be synthesized through the bromination of 1-mesitylethanone. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and purity. The reaction conditions are optimized to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-1-mesitylethanone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to 1-mesitylethanone using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.

Major Products:

    Substitution: Formation of substituted mesitylethanone derivatives.

    Reduction: Formation of 1-mesitylethanone.

    Oxidation: Formation of mesitylcarboxylic acid or other oxidized products.

Scientific Research Applications

2-Bromo-1-mesitylethanone is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-mesitylethanone involves its reactivity as an electrophile due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic effects of the mesityl group, which can stabilize the transition state and intermediates during the reaction.

Comparison with Similar Compounds

    2-Bromo-1-phenylethanone: Similar structure but with a phenyl group instead of a mesityl group.

    2-Bromo-4’-nitroacetophenone: Contains a nitro group on the phenyl ring, affecting its reactivity.

    2-Bromo-4’-fluoroacetophenone: Contains a fluorine atom on the phenyl ring, influencing its chemical properties.

Uniqueness: 2-Bromo-1-mesitylethanone is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in organic synthesis and research applications.

Properties

IUPAC Name

2-bromo-1-(2,4,6-trimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAZXKYOYNRVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277102
Record name 2-bromo-1-mesitylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4225-92-7
Record name 4225-92-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-1-mesitylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 0.3 mol of 1-(2,4,6-trimethylphenyl)-1-ethanone in 200 ml of glacial acetic acid, and add 31.8 g of bromine dropwise while maintaining the reaction medium at a temperature below 10° C. When the addition is complete, allow the reaction medium to return to room temperature and leave at this temperature for 2 hours. Then pour the reaction medium into 500 ml of ice-cold water and extract the aqueous phase with ethyl ether. Wash the organic extracts with saturated aqueous sodium bicarbonate solution and then with salt water, and dry over anhydrous magnesium sulphate.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2-Bromo-1-mesitylethanone as revealed by the research?

A1: The research paper reveals that in the this compound molecule, the carbon atoms directly adjacent to the benzene ring are almost coplanar with the ring itself. The maximum deviation from the plane is reported as 0.035 Å []. Furthermore, the crystal structure analysis indicates weak intermolecular interactions. Specifically, C—H⋯O interactions link the molecules into chains along the b-axis, and a weak C—H⋯π interaction is also observed [].

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